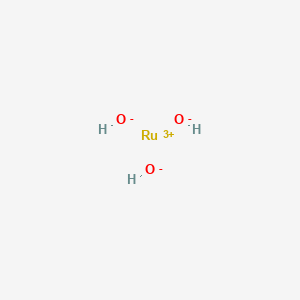
Ruthenium(3+) trihydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ruthenium(3+) trihydroxide is a chemical compound with the formula Ru(OH)₃ It is a hydroxide of ruthenium in the +3 oxidation state Ruthenium is a transition metal belonging to the platinum group, known for its diverse oxidation states and catalytic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ruthenium(3+) trihydroxide can be synthesized through the hydrolysis of ruthenium(III) chloride in an aqueous solution. The reaction typically involves dissolving ruthenium(III) chloride in water and adjusting the pH to induce precipitation of the hydroxide: [ \text{RuCl}_3 + 3\text{H}_2\text{O} \rightarrow \text{Ru(OH)}_3 + 3\text{HCl} ]
Industrial Production Methods: Industrial production of ruthenium(III)trihydroxide often involves the use of ruthenium-containing ores or residues from other industrial processes. The ruthenium is extracted and purified, followed by controlled hydrolysis to produce the hydroxide. The process may involve multiple steps, including solvent extraction, precipitation, and filtration to obtain high-purity ruthenium(III)trihydroxide.
Análisis De Reacciones Químicas
Types of Reactions: Ruthenium(3+) trihydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states, such as ruthenium(IV) or ruthenium(VI) compounds.
Reduction: It can be reduced to lower oxidation states, such as ruthenium(II) compounds.
Substitution: Ligand exchange reactions where hydroxide ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrazine.
Reaction Conditions: Reactions are typically carried out in aqueous or organic solvents, with temperature and pH adjustments to control the reaction pathways.
Major Products Formed:
Oxidation Products: Ruthenium dioxide (RuO₂), ruthenium tetroxide (RuO₄).
Reduction Products: Ruthenium(II) complexes with various ligands.
Aplicaciones Científicas De Investigación
Ruthenium(3+) trihydroxide has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in various chemical reactions, including hydrogenation, oxidation, and polymerization reactions.
Materials Science: It is employed in the synthesis of advanced materials, such as ruthenium-based nanomaterials and thin films.
Medicine: Ruthenium compounds, including ruthenium(III)trihydroxide, are investigated for their potential anticancer properties and as components of drug delivery systems.
Environmental Science: It is used in the development of catalysts for environmental remediation, such as the degradation of pollutants.
Mecanismo De Acción
Ruthenium(3+) trihydroxide can be compared with other ruthenium hydroxides and oxides:
Ruthenium(IV) dioxide (RuO₂): A higher oxidation state oxide with strong catalytic properties, particularly in oxygen evolution reactions.
Ruthenium(II) complexes: Lower oxidation state compounds with diverse coordination chemistry and applications in catalysis and medicine.
Uniqueness: this compound is unique due to its intermediate oxidation state, allowing it to participate in both oxidation and reduction reactions. This versatility makes it valuable in various catalytic and research applications.
Comparación Con Compuestos Similares
- Ruthenium(IV) dioxide (RuO₂)
- Ruthenium(II) complexes
- Ruthenium tetroxide (RuO₄)
Propiedades
Fórmula molecular |
H3O3Ru |
|---|---|
Peso molecular |
152.1 g/mol |
Nombre IUPAC |
ruthenium(3+);trihydroxide |
InChI |
InChI=1S/3H2O.Ru/h3*1H2;/q;;;+3/p-3 |
Clave InChI |
VDRDGQXTSLSKKY-UHFFFAOYSA-K |
SMILES canónico |
[OH-].[OH-].[OH-].[Ru+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















